molecular formula C13H15BrN2O8 B8090785 (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate

Cat. No.: B8090785
M. Wt: 407.17 g/mol
InChI Key: QNXHHWZDDQYRCR-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the third position and a pyrrolidine ring at the fifth position of the pyridine ring The dioxalate moiety is attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate typically involves the following steps:

    Bromination: The starting material, 3-pyridinol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position of the pyridine ring.

    Pyrrolidine Substitution: The brominated intermediate is then reacted with pyrrolidine under basic conditions to substitute the bromine atom with the pyrrolidine ring.

    Dioxalate Formation: The final step involves the reaction of the pyrrolidine-substituted pyridine with oxalic acid or its derivatives to form the dioxalate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom or the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine compounds.

Scientific Research Applications

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate is unique due to its specific substitution pattern and the presence of the dioxalate moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-1(4)2(5)6/h4-6,9,12H,1-3H2;2*(H,3,4)(H,5,6)/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXHHWZDDQYRCR-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.